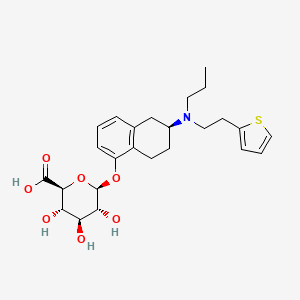

Rotigotine |A-D-Glucuronide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33NO7S/c1-2-11-26(12-10-17-6-4-13-34-17)16-8-9-18-15(14-16)5-3-7-19(18)32-25-22(29)20(27)21(28)23(33-25)24(30)31/h3-7,13,16,20-23,25,27-29H,2,8-12,14H2,1H3,(H,30,31)/t16-,20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZPMKLPMDPLQT-JUHHHSNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858383 | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128464-29-9 | |

| Record name | Rotigotine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128464299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROTIGOTINE GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T6Z2W3JW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Molecular Architecture of Rotigotine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Rotigotine stands as a significant achievement in medicinal chemistry, a non-ergoline dopamine agonist designed for continuous transdermal delivery to manage Parkinson's disease and restless legs syndrome.[1][2] Its unique chemical structure, centered around a thiophene moiety, is fundamental to its pharmacological profile, offering a compelling narrative of rational drug design. This guide provides a detailed exploration of Rotigotine's structure, from its core components and critical stereochemistry to its synthesis and the intricate relationship between its form and its biological function.

The Core Chemical Structure: Identity and Key Features

At its essence, Rotigotine is a substituted aminotetralin derivative. Its structure is distinct from ergoline-based dopamine agonists and bears a significant structural similarity to dopamine itself, which underpins its mechanism of action.[1][3]

Core Identification:

| Property | Value |

| IUPAC Name | (6S)-6-{Propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol[1][2][4][5] |

| Chemical Formula | C₁₉H₂₅NOS[2] |

| Molecular Weight | 315.48 g/mol [2] |

| CAS Number | 99755-59-6[2][5] |

The molecule can be deconstructed into three primary components:

-

A 5-hydroxy-tetralin scaffold: This rigid bicyclic system positions the other functional groups in a specific spatial orientation. The phenolic hydroxyl group is a critical pharmacophoric element.

-

An N-propyl, N-(2-thienylethyl)amino group: This side chain, attached to the tetralin core, is crucial for receptor interaction and selectivity.

-

A Thiophene Ring: This sulfur-containing aromatic ring serves as a key bioisostere, differentiating Rotigotine from many catechol-containing agonists and contributing to its pharmacokinetic profile.

The Decisive Role of Stereochemistry

Rotigotine is a chiral molecule, with the stereocenter located at the C6 position of the tetralin ring. The pharmacological activity is almost exclusively attributed to the (S)-enantiomer.[1][4][5] This stereospecificity is a direct consequence of the three-dimensional architecture of the dopamine receptor binding pocket. The precise spatial arrangement of the hydroxyl group, the tertiary amine, and the thiophene ring of the (S)-enantiomer is required for optimal engagement with complementary amino acid residues within the receptor. The (R)-enantiomer does not achieve this necessary geometric fit, rendering it pharmacologically inert.

The imperative for enantiomeric purity necessitates robust analytical methods for its verification. Chiral High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

Experimental Protocol: Enantiomeric Purity Analysis by Chiral HPLC

This protocol describes a self-validating system where the separation and quantification of the desired (S)-enantiomer from the unwanted (R)-enantiomer confirms the stereochemical integrity of the active pharmaceutical ingredient (API).

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Amylose or Cellulose-based) is selected. The choice of CSP is critical as its chiral cavities are responsible for the differential interaction with the enantiomers.

-

Mobile Phase: An optimized mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar alcohol modifier (e.g., isopropanol or ethanol) is used. A small amount of an amine additive (e.g., diethylamine) is often included to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.

-

Sample Preparation: The Rotigotine sample is dissolved in the mobile phase or a compatible solvent at a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: Isocratic elution at a flow rate of ~1.0 mL/min.

-

Temperature: Column temperature is maintained at a constant value (e.g., 25 °C) to ensure run-to-run reproducibility.

-

Detection: UV detection at a wavelength of maximum absorbance for Rotigotine (e.g., 220 nm).

-

-

Validation: The method is validated by injecting a racemic mixture of Rotigotine to determine the retention times and resolution of both the (S)- and (R)-enantiomers. The peak corresponding to the pharmacologically active (S)-enantiomer is identified using a certified reference standard. The enantiomeric purity is then calculated based on the relative peak areas.

Synthetic Strategy: A Convergent and Stereoselective Approach

The synthesis of Rotigotine is designed to be efficient and, critically, to establish the correct stereochemistry at the C6 position. Modern synthetic routes often employ stereoselective reactions to avoid the need for classical resolution of a racemic mixture, which is inherently inefficient as it discards half of the material. A common strategy starts from 5-methoxy-2-tetralone.[6][7]

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the stereoselective synthesis of Rotigotine.

This workflow highlights a key decision in the synthesis: establishing the chiral center. One can perform an asymmetric reduction on a ketone intermediate to set the stereocenter, a common and powerful strategy in modern organic synthesis.[7] The final step is the demethylation of the phenol ether, a robust reaction that unmasks the hydroxyl group essential for pharmacological activity.

Structure-Activity Relationship (SAR)

The molecular structure of Rotigotine has been carefully optimized. Alterations to any of its core components can have a profound impact on its binding affinity and efficacy. The SAR provides the causal link between specific structural features and the drug's performance.

| Structural Feature | Role in Pharmacological Activity |

| Phenolic Hydroxyl Group | Essential for high-affinity binding. It acts as a hydrogen bond donor, interacting with a key serine residue in the binding pocket of dopamine receptors, mimicking the catechol hydroxyl of dopamine. |

| (S)-Stereocenter | Confers the correct three-dimensional orientation required for precise docking into the chiral binding site of the receptor. The (R)-enantiomer is inactive. |

| Tertiary Amine | The basic nitrogen atom is protonated at physiological pH, forming a crucial ionic bond with a conserved aspartate residue in transmembrane helix 3 of the dopamine receptor. |

| N-Propyl Group | The size of this alkyl group is optimized for affinity at D2 and D3 receptors. Shorter or bulkier substituents generally lead to a decrease in potency. |

| Thiophene Ring | Acts as a bioisosteric replacement for a phenyl or catechol ring. It engages in favorable hydrophobic and van der Waals interactions within the receptor and contributes to an improved metabolic stability and pharmacokinetic profile compared to catechol-containing compounds. |

| Ethylene Spacer | The two-carbon chain between the amine and the thiophene ring provides the optimal distance and conformational flexibility for the thiophene moiety to occupy a hydrophobic pocket in the receptor. |

Mechanism of Action: From Structure to Signal Transduction

Rotigotine's therapeutic effect is derived from its function as a dopamine receptor agonist.[8] Its structure enables it to bind to and activate dopamine receptors, compensating for the dopamine deficiency seen in Parkinson's disease. While it acts on all five dopamine receptor subtypes (D1-D5), it shows the highest affinity for the D3 receptor, followed by D2 and D1.[4][5][8][9][10] It also exhibits antagonist activity at α2B-adrenergic receptors and partial agonist activity at 5-HT1A receptors.[4][5][10]

The binding of Rotigotine to the D2 receptor, a G-protein coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade.

Rotigotine-Induced D2 Receptor Signaling Pathway

Caption: Downstream signaling cascade following Rotigotine binding to the D2 receptor.

Upon binding, Rotigotine stabilizes an active conformation of the D2 receptor, leading to the activation of an inhibitory G-protein (Gi). The activated α-subunit of the G-protein then inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to decreased activity of Protein Kinase A (PKA) and ultimately modulating ion channel activity and reducing neuronal excitability. This signaling cascade is a cornerstone of its therapeutic effect on motor control.

Conclusion

The molecular structure of Rotigotine is a masterclass in medicinal chemistry, where each component is deliberately chosen and spatially arranged to achieve a desired pharmacological effect. Its thiophene-based core provides metabolic stability, while the specific stereochemistry of the (S)-enantiomer ensures potent and selective interaction with dopamine receptors. The interplay of its hydroxyl, amine, and alkyl functionalities dictates its high-affinity binding and agonist activity. For scientists in drug development, the story of Rotigotine's structure serves as a powerful example of how a deep understanding of molecular architecture can be leveraged to create effective therapies for complex neurological disorders.

References

-

Quantitative Analysis of the Components of Rotigotine Prolonged-Release Microspheres for Injection Using Solvent-Suppressed 1 H NMR. MDPI. Available from: [Link]

-

Structure and labeling position of [ 14 C]rotigotine [IUPAC: (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol]. ResearchGate. Available from: [Link]

-

Rotigotine | C19H25NOS. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Rotigotine. Wikipedia. Available from: [Link]

-

Short Synthesis of Dopamine Agonist Rotigotine. Thieme E-Books & E-Journals. Available from: [Link]

-

An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PubMed Central, National Center for Biotechnology Information. Available from: [Link]

-

What is the mechanism of Rotigotine?. Patsnap Synapse. Available from: [Link]

- Preparation method of rotigotine. Google Patents.

-

Rotigotine, 1, has a significant structural similarity to dopamine, 2,... ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rotigotine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]

- 8. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 9. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the In Vitro Glucuronidation of Rotigotine

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles and methodologies for studying the in vitro glucuronidation of Rotigotine. The content herein is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible experimental design.

Section 1: Introduction to Rotigotine Metabolism

Rotigotine is a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] It is administered via a transdermal patch, which allows for continuous drug delivery and stable plasma concentrations.[1][3][4][5] Rotigotine is extensively metabolized, primarily through conjugation reactions, with glucuronidation and sulfation being the major pathways.[2][4][6] A secondary pathway involves N-desalkylation followed by conjugation.[4][6] Understanding the glucuronidation profile of Rotigotine is critical for predicting its metabolic clearance, potential drug-drug interactions (DDIs), and inter-individual variability in patients.

UDP-glucuronosyltransferases (UGTs) are the key enzymes responsible for catalyzing the covalent attachment of glucuronic acid to xenobiotics, like Rotigotine.[7][8] This Phase II metabolic process significantly increases the water solubility of the compound, facilitating its excretion.[9] Given that glucuronidation is a major clearance pathway for Rotigotine, regulatory agencies such as the FDA and EMA require UGT reaction phenotyping if this pathway accounts for ≥25% of its total metabolism.[10]

This guide will focus on the practical aspects of designing and executing in vitro glucuronidation assays for Rotigotine, from selecting the appropriate biological matrix to the final analytical determination.

Section 2: The Logic of the Experimental System: Choosing the Right Tools

A successful in vitro study hinges on the selection of an appropriate enzyme source. The choice between human liver microsomes (HLMs) and recombinant UGT enzymes is a critical decision point, each offering distinct advantages.

Human Liver Microsomes (HLMs): The Holistic View

HLMs are subcellular fractions of liver cells that contain a rich concentration of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes.[11][12][13] They represent a physiologically relevant system for studying the overall hepatic metabolism of a drug.

-

Expertise & Experience: Utilizing pooled HLMs from multiple donors is a standard industry practice to average out inter-individual variability in enzyme expression and activity.[13] This approach provides a more representative model of the general population's metabolic capacity.

-

Trustworthiness: Assays with HLMs serve as a self-validating system when run with appropriate positive and negative controls. For instance, incubating Rotigotine with HLMs in the absence of the cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) should yield no glucuronide formation, confirming the reaction's dependence on UGT activity.

Recombinant UGTs: The Phenotyping Powerhouse

To identify the specific UGT isoforms responsible for Rotigotine's glucuronidation (a process called reaction phenotyping), a panel of individually expressed recombinant human UGT enzymes is indispensable.[14][15][16]

-

Expertise & Experience: The selection of UGT isoforms for screening should be based on prior knowledge of drug metabolism. The most common isoforms involved in drug glucuronidation include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7.[14] While multiple CYP isoenzymes can metabolize Rotigotine, specific UGTs are also key players.[2][17]

-

Trustworthiness: This approach allows for the direct assessment of each enzyme's contribution to the metabolism of Rotigotine.[14] A positive result (i.e., the formation of Rotigotine glucuronide) with a specific recombinant UGT provides direct evidence of its involvement. This is often complemented by chemical inhibition studies in HLMs using isoform-selective inhibitors.[14][15]

Section 3: Core Experimental Protocols

The following protocols are designed to be robust and reproducible. The causality behind each step is explained to empower the researcher to troubleshoot and adapt the methodology as needed.

Materials and Reagents

A comprehensive list of necessary materials is provided in the table below.

| Reagent/Material | Supplier (Example) | Purpose |

| Rotigotine | Sigma-Aldrich | Test Compound |

| Pooled Human Liver Microsomes | Corning, Sekisui XenoTech | Enzyme Source |

| Recombinant Human UGTs | Corning, Sekisui XenoTech | Reaction Phenotyping |

| UDPGA, Trisodium Salt | Sigma-Aldrich | UGT Cofactor |

| Tris-HCl Buffer (pH 7.4) | Thermo Fisher Scientific | Reaction Buffer |

| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | UGT Activator |

| Alamethicin | Sigma-Aldrich | Microsomal Permeabilizer |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | Quenching/Extraction Solvent |

| Formic Acid (LC-MS Grade) | Fisher Scientific | Mobile Phase Modifier |

| Internal Standard (e.g., Fentanyl) | Promochem | Analytical Quantification |

Workflow for UGT Reaction Phenotyping

The logical flow of the experiment is critical for obtaining meaningful data. The diagram below illustrates the decision-making process and experimental sequence.

Caption: Experimental workflow for Rotigotine glucuronidation phenotyping.

Step-by-Step Protocol: Recombinant UGT Incubation

This protocol details the screening of Rotigotine against a panel of recombinant UGTs to identify the metabolizing isoforms.

-

Preparation of Reagents:

-

Prepare a 100 mM Tris-HCl buffer (pH 7.4).

-

Prepare stock solutions of Rotigotine in a suitable solvent (e.g., DMSO, Methanol) at a high concentration (e.g., 10 mM).

-

Prepare a 50 mg/mL stock solution of Alamethicin in ethanol.

-

Prepare a 250 mM stock solution of UDPGA in water.

-

Prepare a 1 M stock solution of MgCl₂.

-

-

Incubation Mixture Preparation:

-

Causality: The pore-forming peptide Alamethicin is crucial for disrupting the microsomal membrane, ensuring the substrate and cofactor can access the UGT active site, which is located within the lumen of the endoplasmic reticulum.[18][19] MgCl₂ is included as it is known to enhance the activity of many UGT isoforms.[7][18]

-

On ice, combine the following in a microcentrifuge tube for each UGT isoform to be tested:

-

Tris-HCl Buffer (100 mM, pH 7.4)

-

Recombinant UGT enzyme (final concentration 0.1-0.5 mg/mL)

-

MgCl₂ (final concentration 10 mM)

-

Alamethicin (final concentration 25-50 µg/mg protein)

-

Rotigotine (final concentration typically 1-10 µM)

-

-

-

Initiation and Incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for membrane permeabilization and temperature equilibration.

-

Initiate the reaction by adding UDPGA (final concentration 2.5-5 mM). The final incubation volume is typically 100-200 µL.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[4]

-

Causality: Acetonitrile precipitates the proteins, effectively halting all enzymatic activity. The internal standard is critical for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Vortex the terminated reaction mixture.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or HPLC vial for analysis.

-

Section 4: Bioanalytical Methodology: LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites.[20][21]

Chromatographic Separation

-

Column: A C18 reversed-phase column is typically suitable for separating Rotigotine and its more polar glucuronide metabolite.

-

Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point. The acid helps to protonate the analytes, improving chromatographic peak shape and ionization efficiency.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is standard for analytical HPLC systems.

Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive mode is generally effective for Rotigotine and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the protonated molecule [M+H]⁺) for Rotigotine and its glucuronide, and then monitoring a specific product ion after fragmentation in the collision cell.[22]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rotigotine | 316.1 | 147.1 |

| Rotigotine Glucuronide | 492.1 | 316.1 |

| Internal Standard | Analyte-specific | Analyte-specific |

| (Note: Exact m/z values should be optimized experimentally) |

Causality: The transition from the glucuronide precursor to the aglycone (parent drug) product ion is a characteristic fragmentation pattern for glucuronidated compounds and provides high specificity for the assay.

Section 5: Data Analysis and Interpretation

The primary output of the UGT reaction phenotyping experiment is the rate of formation of Rotigotine glucuronide for each UGT isoform.

-

Quantification: A standard curve is generated by plotting the peak area ratio (analyte/internal standard) against known concentrations of an analytical standard for Rotigotine glucuronide. The concentrations in the experimental samples are then interpolated from this curve.

-

Rate Calculation: The rate of metabolite formation is calculated using the following formula: Rate (pmol/min/mg protein) = (Concentration of Glucuronide (pmol/mL) * Incubation Volume (mL)) / (Incubation Time (min) * Protein Amount (mg))

-

Interpretation: The UGT isoforms that produce the highest rates of glucuronide formation are identified as the primary enzymes responsible for this metabolic pathway.[23]

For a more advanced analysis, enzyme kinetics (Kₘ and Vₘₐₓ) should be determined for the most active UGT isoforms by incubating varying concentrations of Rotigotine. This allows for the calculation of intrinsic clearance (CLᵢₙₜ = Vₘₐₓ / Kₘ), which is a crucial parameter for predicting in vivo clearance.[24]

Section 6: Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded framework for investigating the in vitro glucuronidation of Rotigotine. By understanding the rationale behind each experimental choice—from the selection of the enzyme source to the specifics of the LC-MS/MS analysis—researchers can generate high-quality, reliable data.

Future work should focus on confirming these in vitro findings with clinical data, exploring the potential for DDIs with known UGT inhibitors, and investigating the impact of genetic polymorphisms in the identified UGT enzymes on Rotigotine metabolism and patient response.

References

-

Elshoff, J. P., et al. (2013). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. National Institutes of Health. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Rotigotine? Patsnap Synapse. [Link]

-

Dash, A., et al. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. [Link]

-

Patsnap Synapse. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. Patsnap Synapse. [Link]

-

Oertel, W. H., & Trenkwalder, C. (2006). Absorption, disposition, metabolic fate, and elimination of the dopamine agonist rotigotine in man: administration by intravenous infusion or transdermal delivery. PubMed. [Link]

-

Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Springer. [Link]

-

Scilit. (2009). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Scilit. [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories. [Link]

-

BioIVT. (n.d.). UGT Reaction Phenotyping Studies. BioIVT. [Link]

-

National Institutes of Health. (n.d.). Rotigotine. PubChem. [Link]

-

National Institutes of Health. (2017). Rotigotine. LiverTox - NCBI Bookshelf. [Link]

-

Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio. [Link]

-

Badee, J., et al. (2018). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

-

Stresser, D. M. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). UGT reaction phenotyping using HLMs, HIMs, and a panel of 13 Human UGTs. ResearchGate. [Link]

-

Springer Nature. (n.d.). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Springer Nature Experiments. [Link]

-

Pinto, E. C., et al. (2021). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations, and Its Impurities. PubMed. [Link]

-

Evotec. (n.d.). UGT Inhibition. Evotec. [Link]

-

Liu, Y., et al. (2018). Design and optimization of the cocktail assay for rapid assessment of the activity of UGT enzymes in human and rat liver microsomes. PubMed. [Link]

-

Miners, J. O., et al. (2020). Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping. PubMed. [Link]

-

ResearchGate. (2025). Rotigotine: A Review of Analytical Methods for the Raw Material, Pharmaceutical Formulations and Its Impurities. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). UGT1A1 and UGT1A3 activity and inhibition in human liver and intestinal microsomes and a recombinant UGT system under similar assay conditions using selective substrates and inhibitors. Taylor & Francis Online. [Link]

-

Hansen, S. L., & Schepers, C. (2006). Rotigotine transdermal system: a short review. National Institutes of Health. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

OUCI. (n.d.). Novel UHPLC‐MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. OUCI. [Link]

-

Li, H., et al. (2017). Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro. PubMed. [Link]

-

Wikipedia. (n.d.). Rotigotine. Wikipedia. [Link]

-

Elshoff, J. P., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. ResearchGate. [Link]

-

Contin, M., et al. (2017). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. PubMed. [Link]

-

de Oliveira, M. A. L., et al. (2024). Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. PubMed. [Link]

-

Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Elshoff, J. P., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. PubMed. [Link]

-

SciSpace. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]

-

Lin, J. H., & Lu, A. Y. (2002). Complexities of glucuronidation affecting in vitro in vivo extrapolation. PubMed. [Link]

-

Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. PubMed. [Link]

-

Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. PubMed. [Link]

-

Tang, L., et al. (2024). UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid. PubMed. [Link]

-

National Institutes of Health. (2016). RESULTS - Rotigotine (Neupro) (Transdermal Patch). NCBI Bookshelf. [Link]

-

Semantic Scholar. (n.d.). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Semantic Scholar. [Link]

-

MDPI. (n.d.). Upregulation of UDP-Glucuronosyltransferases 1a1 and 1a7 Are Involved in Altered Puerarin Pharmacokinetics in Type II Diabetic Rats. MDPI. [Link]

-

O'Sullivan, S., et al. (2020). Dopaminergic neuroprotective effects of rotigotine via 5-HT1A receptors: Possibly involvement of metallothionein expression in astrocytes. PubMed. [Link]

Sources

- 1. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 2. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rotigotine - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absorption, disposition, metabolic fate, and elimination of the dopamine agonist rotigotine in man: administration by intravenous infusion or transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 10. Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 13. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 14. criver.com [criver.com]

- 15. bioivt.com [bioivt.com]

- 16. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rotigotine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. | Semantic Scholar [semanticscholar.org]

- 20. Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

- 22. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of UDP-Glucuronosyltransferases (UGTs) in the Metabolism of Rotigotine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the critical role of UDP-glucuronosyltransferases (UGTs) in the metabolism of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the enzymatic processes governing Rotigotine's disposition in the body.

Introduction to Rotigotine and its Metabolic Fate

Rotigotine, chemically known as (6S)-6-{propyl[2-(2-thienyl)ethyl] amino}-5,6,7,8-tetrahydro-1-naphthalenol, is a lipophilic compound administered transdermally.[1][2] This delivery method ensures continuous and stable plasma concentrations, which is crucial for consistent dopaminergic stimulation.[3][4] The metabolic clearance of Rotigotine is extensive, with conjugation reactions, particularly glucuronidation and sulfation, playing a pivotal role in its transformation into more water-soluble, excretable metabolites.[3][4] These inactive conjugates are then primarily eliminated through urine and feces.[5][6] Understanding the specific enzymes involved in this metabolic clearance is paramount for predicting potential drug-drug interactions and inter-individual variability in patient response.

The UGT Superfamily: Key Players in Phase II Drug Metabolism

Uridine diphosphate-glucuronosyltransferases (UGTs) are a superfamily of membrane-bound enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver.[7][8] They are central to Phase II metabolism, catalyzing the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[9] This process, known as glucuronidation, significantly increases the hydrophilicity of lipophilic compounds, facilitating their excretion from the body.[9][10]

The human UGT superfamily is divided into several families and subfamilies, with the UGT1A and UGT2B subfamilies being the most important for the metabolism of drugs and other xenobiotics.[11] These enzymes exhibit broad and often overlapping substrate specificities, making the identification of the specific isoforms responsible for a particular drug's metabolism a complex but essential task in drug development.[11][12]

Unraveling the Glucuronidation Pathway of Rotigotine

While direct in-vitro studies detailing the specific UGT isoforms responsible for Rotigotine's glucuronidation are not extensively published, based on its chemical structure containing a phenolic hydroxyl group, it is a prime substrate for UGT-mediated metabolism. The major metabolites of Rotigotine found in urine include Rotigotine glucuronide, alongside sulfated and N-desalkylated metabolites.[1]

Based on the metabolism of structurally similar phenolic compounds and general knowledge of UGT substrate specificities, it is highly probable that UGT1A9 and UGT2B15 are involved in the glucuronidation of Rotigotine. In vitro studies have indicated that Rotigotine is metabolized by multiple sulfotransferases and UGTs, including UGT1A9 and UGT2B15. However, due to the multiple metabolic pathways, clinically significant pharmacokinetic interactions are considered unlikely.

To definitively identify the contributing UGT isoforms and their relative importance, a UGT reaction phenotyping study is necessary. Such a study would involve incubating Rotigotine with a panel of recombinant human UGT enzymes.

Experimental Workflow for UGT Reaction Phenotyping of Rotigotine

The identification of the UGT isoforms responsible for the glucuronidation of a drug candidate like Rotigotine is a critical step in drug development, as mandated by regulatory agencies when glucuronidation accounts for ≥25% of total metabolism.[6][13] An integrated approach is typically employed, combining data from recombinant UGTs and human liver microsomes (HLM).[13]

A typical experimental workflow for UGT reaction phenotyping of Rotigotine would involve the following steps:

Figure 1. A generalized experimental workflow for UGT reaction phenotyping.

Step-by-Step Methodology for an In Vitro UGT Phenotyping Assay

The following is a detailed protocol for a UGT reaction phenotyping study, designed to be a self-validating system.

Objective: To identify the specific human UGT isoforms responsible for the glucuronidation of Rotigotine.

Materials:

-

Rotigotine

-

Pooled Human Liver Microsomes (HLM)

-

Panel of recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, 1A6, 1A9, 2B7, 2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer

-

Alamethicin (pore-forming agent)

-

Acetonitrile (ACN)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Rotigotine in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of UDPGA in buffer.

-

Prepare the incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing MgCl₂.

-

Prepare a stock solution of alamethicin.

-

-

Incubation with Recombinant UGTs:

-

In a 96-well plate, add the incubation buffer.

-

Add the recombinant UGT isoform (a panel of different isoforms will be tested in separate wells).

-

Add alamethicin to activate the UGTs.

-

Pre-incubate the plate at 37°C for a few minutes.

-

Initiate the reaction by adding Rotigotine and UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reaction by adding a cold stop solution (e.g., acetonitrile with internal standard).

-

-

Incubation with Human Liver Microsomes (HLM):

-

Follow the same procedure as for the recombinant UGTs, but replace the recombinant enzyme with HLM.

-

-

Sample Processing:

-

Centrifuge the 96-well plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

For each recombinant UGT isoform, calculate the rate of Rotigotine glucuronide formation.

-

Determine the kinetic parameters (Km and Vmax) for the UGT isoforms that show significant activity.

-

Calculate the intrinsic clearance (CLint = Vmax/Km).

-

Compare the metabolic profile and clearance rates observed in HLM with the data from the individual recombinant UGTs to estimate the relative contribution of each isoform to the overall glucuronidation of Rotigotine.

-

Clinical Implications of UGT-Mediated Metabolism of Rotigotine

The identification of the specific UGT isoforms involved in Rotigotine metabolism has several important clinical implications:

-

Drug-Drug Interactions (DDIs): Co-administration of Rotigotine with drugs that are potent inhibitors or inducers of the identified UGT isoforms could potentially alter Rotigotine's plasma concentrations, leading to either reduced efficacy or increased risk of adverse effects. However, because Rotigotine is metabolized by multiple pathways, clinically important pharmacokinetic interactions are generally considered unlikely.

-

Genetic Polymorphisms: The genes encoding UGT enzymes are known to be polymorphic, which can lead to inter-individual differences in enzyme activity. Individuals with genetic variants that result in reduced UGT activity may have decreased clearance of Rotigotine, potentially requiring dose adjustments.

-

Special Populations: UGT enzyme expression and activity can vary with age and in certain disease states, such as liver impairment. Understanding the specific UGTs involved in Rotigotine metabolism can help in predicting its disposition in these special populations.

Conclusion

Glucuronidation by UGT enzymes is a major metabolic pathway for Rotigotine. While the specific isoforms have not been definitively identified in published literature, a systematic in vitro investigation using recombinant UGTs and human liver microsomes is the standard approach to elucidate their respective contributions. This knowledge is crucial for a comprehensive understanding of Rotigotine's pharmacokinetics, for predicting potential drug-drug interactions, and for anticipating inter-individual variability in patient response. The experimental framework provided in this guide offers a robust methodology for researchers to further investigate the intricate role of UGTs in the metabolism of Rotigotine and other xenobiotics.

References

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved from [Link]

- Conti, M., et al. (2014). Novel UHPLC–MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. Journal of Pharmaceutical and Biomedical Analysis, 96, 243-248.

- Li, P., et al. (2018). Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma and an application to pharmacokinetics and biological conversion in vitro.

-

Wikipedia. (2023). Glucuronidation. Retrieved from [Link]

- Miners, J. O., et al. (2020). Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping. Pharmacology & Therapeutics, 215, 107689.

- Elshoff, J. P., et al. (2012). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 72(13), 1693-1706.

- Elshoff, J. P., et al. (2012). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 72(13), 1693-1706.

- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581-616.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59227, Rotigotine. Retrieved from [Link]

- Iijima, M., et al. (2014). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects.

-

Charles River. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]

- Elshoff, J. P., et al. (2012). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. Drugs, 72(13), 1693-1706.

-

BioIVT. (n.d.). UGT Reaction Phenotyping Studies. Retrieved from [Link]

-

BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Retrieved from [Link]

- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-369.

-

Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

- van der Schaar, J., et al. (2023). The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. Clinical Pharmacokinetics, 62(8), 1133-1144.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112835-48-0, (+)-Rotigotine. Retrieved from [Link]

- Miners, J. O., et al. (2017). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Methods in Molecular Biology, 1642, 129-147.

-

Labcorp. (n.d.). Comprehensive CYP & UGT Reaction Phenotyping Insights. Retrieved from [Link]

- Wang, L., et al. (2023). Quantitative analysis of the UDP-glucuronosyltransferase transcriptome in human tissues.

- Court, M. H. (2005). Isoform-selective probe substrates for in vitro studies of human UDP-glucuronosyltransferases. Methods in Enzymology, 400, 104-116.

- Stingl, J. C., et al. (2014). Genetic variability of UGT-glucuronosyltransferases: from pharmacology to clinical genetics. Pharmacogenomics, 15(12), 1593-1620.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99755-59-6, Rotigotine. Retrieved from [Link]

-

UCB. (n.d.). Rotigotine (Neupro®). Retrieved from [Link]

- Chen, S., et al. (2015). Identification of the Human SULT Enzymes Involved in the Metabolism of Rotigotine. The Journal of Clinical Pharmacology, 56(3), 324-332.

-

Drugs.com. (2023). Rotigotine Monograph for Professionals. Retrieved from [Link]

- Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's Archives of Pharmacology, 379(1), 73-86.

- LeWitt, P. A. (2007). Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease. Expert Review of Neurotherapeutics, 7(11), 1449-1458.

- Jenner, P. (2005). Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease. Neurology, 65(2 Suppl 1), S3-S5.

- Gil-Ad, I., et al. (2020). Rotigotine transdermal delivery for the treatment of Parkinson's disease. Expert Opinion on Drug Delivery, 17(11), 1567-1577.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9904975, (+)-Rotigotine. Retrieved from [Link]

- Fowler, S., et al. (2022). Contribution of UGT Enzymes to Human Drug Metabolism Stereoselectivity: A Case Study of Medetomidine, RO5263397, Propranolol, and Testosterone. Drug Metabolism and Disposition, 51(2), 164-175.

-

Wikipedia. (2023). Glucuronidation. Retrieved from [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Transdermal rotigotine: a clinically innovative dopamine-receptor agonist for the management of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence-based strategies for the characterisation of human drug and chemical glucuronidation in vitro and UDP-glucuronosyltransferase reaction phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Human UDP-glucuronosyltransferases: metabolism, expression, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases [frontiersin.org]

- 9. Industrial Approach to Determine the Relative Contribution of Seven Major UGT Isoforms to Hepatic Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Assessment of Extrahepatic Contributions to Glucuronidation of Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 13. bioivt.com [bioivt.com]

- 14. Glucuronidation of OTS167 in Humans Is Catalyzed by UDP-Glucuronosyltransferases UGT1A1, UGT1A3, UGT1A8, and UGT1A10 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UGT1A1 Mediated Drug Interactions and its Clinical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

Identification of Rotigotine Metabolites in Human Plasma and Urine: A Methodological and Mechanistic Overview

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategies and methodologies for the identification and characterization of Rotigotine metabolites in human plasma and urine. Rotigotine, a non-ergolinic dopamine agonist, undergoes extensive metabolism, making the thorough profiling of its biotransformation products a critical aspect of clinical drug development. We will explore the primary metabolic pathways, detail robust bioanalytical workflows from sample preparation to structural elucidation, and discuss the rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetics and drug metabolism studies.

Introduction: The Clinical and Metabolic Profile of Rotigotine

Rotigotine is a dopamine receptor agonist with high affinity for D3, D2, and D1 receptors, formulated as a transdermal patch for the continuous treatment of Parkinson's disease (PD) and Restless Legs Syndrome (RLS)[1][2][3]. The transdermal delivery system ensures stable plasma concentrations over a 24-hour period, a key advantage over orally administered drugs that may cause fluctuating plasma levels[2][4][5].

Upon systemic absorption, Rotigotine is rapidly and extensively metabolized, with less than 1% of the parent compound being eliminated unchanged in the urine[6][7][8]. Understanding this metabolic fate is paramount for several reasons:

-

Safety Assessment: To ensure that metabolites are pharmacologically inactive and non-toxic.

-

Pharmacokinetic (PK) Profiling: To fully account for the clearance pathways of the drug and understand inter-individual variability.

-

Regulatory Submission: To provide a complete picture of the drug's disposition in humans, a standard requirement by regulatory agencies.

The metabolism of Rotigotine primarily occurs in the liver and involves both Phase I and Phase II biotransformation reactions[2][3][9].

Metabolic Pathways of Rotigotine

Systemically absorbed Rotigotine is cleared via two principal metabolic routes: direct conjugation (Phase II) of the parent molecule and N-dealkylation (Phase I) followed by subsequent conjugation[6][8][10].

-

Phase II Metabolism (Conjugation): This is the major biotransformation pathway for Rotigotine. The phenolic hydroxyl group on the tetralin ring is susceptible to direct conjugation, primarily forming sulfate and glucuronide conjugates[1][4][6][11]. Sulfation, in particular, has been identified as a major route of metabolism and inactivation[6][12]. Several human cytosolic sulfotransferase (SULT) enzymes, including SULT1A1, 1A2, 1A3, 1B1, 1C4, and 1E1, have been shown to mediate this reaction, with the highest activity found in the liver and small intestine[12]. These conjugated metabolites are pharmacologically inactive and are readily excreted, primarily via the kidneys[2][8].

-

Phase I Metabolism (N-dealkylation): A secondary, minor pathway involves the oxidative N-dealkylation of the propyl or the 2-(2-thienyl)ethyl side chains attached to the nitrogen atom[4][6][8]. This process is catalyzed by multiple cytochrome P450 (CYP) isoenzymes, including CYP2C19[3][13][14]. This reaction yields two primary Phase I metabolites:

-

N-despropyl-rotigotine

-

N-desthienylethyl-rotigotine[1]

-

These N-desalkyl metabolites are considered inactive and are themselves rapidly conjugated (sulfated or glucuronidated) before elimination[1][6].

The following diagram illustrates the established metabolic cascade of Rotigotine.

Bioanalytical Workflow for Metabolite Identification

A robust and systematic analytical workflow is essential for the reliable identification and characterization of drug metabolites in complex biological matrices like plasma and urine. The process involves meticulous sample preparation, high-resolution chromatographic separation, and sensitive mass spectrometric detection.

Sample Collection and Preparation

The objective of sample preparation is to isolate the analytes of interest from endogenous matrix components (proteins, salts, lipids) that can interfere with analysis, a phenomenon known as the matrix effect[15].

Protocol 1: Preparation of Plasma for Unconjugated Metabolite Analysis

-

Rationale: This protocol uses Liquid-Liquid Extraction (LLE) to efficiently separate the relatively non-polar parent drug and Phase I metabolites from aqueous plasma components. An internal standard (IS), structurally similar to the analyte (e.g., fentanyl citrate or N-despropyl-propafenone oxalate), is added to correct for variability during extraction and analysis[1].

-

Step-by-Step Methodology:

-

Thaw human plasma samples at room temperature.

-

To 500 µL of plasma in a polypropylene tube, add 50 µL of an internal standard working solution (e.g., in methanol).

-

Vortex briefly to mix.

-

Add 2.5 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether or ethyl acetate)[15][16].

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: Preparation of Plasma/Urine for Total (Unconjugated + Conjugated) Metabolite Analysis

-

Rationale: To measure the total concentration of Rotigotine and its metabolites, the Phase II conjugates must first be cleaved back to their unconjugated forms. This is achieved through enzymatic hydrolysis using a mixture of β-glucuronidase and arylsulfatase[1]. This step is crucial for understanding the complete metabolic clearance of the drug.

-

Step-by-Step Methodology:

-

To 200 µL of plasma or urine, add 50 µL of internal standard and 200 µL of acetate buffer (pH 5.0).

-

Add 20 µL of a β-glucuronidase/arylsulfatase enzyme solution (e.g., from Helix pomatia).

-

Vortex and incubate the mixture in a water bath at 37°C for 12-16 hours (overnight).

-

After incubation, cool the samples to room temperature.

-

Proceed with the Liquid-Liquid Extraction as described in Protocol 1, starting from Step 4.

-

Chromatographic Separation and Mass Spectrometric Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying drug metabolites due to its high selectivity and sensitivity[1][17][18].

-

Chromatography (UHPLC/HPLC): A reversed-phase C18 column is typically used to separate Rotigotine and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) allows for the resolution of compounds with a wide range of polarities, from the parent drug to its more polar conjugated metabolites[19][20].

-

Mass Spectrometry (MS):

-

Ionization: Positive Electrospray Ionization (ESI+) is the preferred method as the amine functional groups in Rotigotine and its N-desalkyl metabolites are readily protonated, yielding a strong [M+H]⁺ signal[1].

-

Detection and Elucidation: High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Q-Orbitrap, is essential for metabolite identification[21][22]. HRMS provides accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of unknown metabolites. Tandem MS (MS/MS) experiments are then performed to fragment the metabolite ions. By comparing the fragmentation pattern of a metabolite to that of the parent drug, the site of metabolic modification can be deduced[23][24]. For example, an N-dealkylation will result in a specific mass shift corresponding to the loss of the propyl or thienylethyl group.

-

| Parameter | Typical Setting | Rationale |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Good retention and separation for compounds of moderate polarity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical UHPLC, balancing speed and resolution. |

| Gradient | 5% to 95% B over 10 minutes | Ensures elution of both polar (conjugates) and non-polar (parent) species. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Rotigotine's amine group is easily protonated for high sensitivity[1]. |

| Scan Mode | Full Scan (m/z 100-800) for detection; Data-Dependent MS/MS for fragmentation | Allows for untargeted detection of metabolites and subsequent structural analysis. |

| Resolution | > 30,000 FWHM | Necessary for accurate mass measurements and formula determination. |

| Collision Energy | Ramped (e.g., 10-40 eV) | Generates a rich fragmentation spectrum for structural elucidation. |

Data Interpretation and Structure Elucidation

The final and most critical phase is the interpretation of the acquired data to propose metabolite structures.

-

Metabolite Searching: Post-acquisition software is used to search the full-scan HRMS data for potential metabolites by looking for specific mass shifts from the parent drug corresponding to common metabolic reactions (e.g., +16 Da for oxidation, -42 Da for N-depropylation, +176 Da for glucuronidation).

-

Isotopic Pattern Analysis: The measured isotopic pattern of a potential metabolite is compared to the theoretical pattern for the proposed elemental composition to increase confidence in the identification.

-

Fragmentation Analysis: The MS/MS spectrum of the metabolite is compared to that of the parent drug. Fragments that retain the site of modification will show a corresponding mass shift, while fragments that have lost the modification will appear at the same m/z as in the parent drug's spectrum. This "fragment shift" logic is the cornerstone of structural elucidation by MS/MS[23].

| Metabolite | Biotransformation | Mass Shift (from parent) | Key Diagnostic Information |

| Phase I | |||

| N-despropyl-rotigotine | N-depropylation | -42.047 Da | Loss of C₃H₆. Fragmentation pattern will be similar to parent but precursor ion is shifted. |

| N-desthienylethyl-rotigotine | N-de(thienylethyl)ation | -111.024 Da | Loss of C₆H₇S. Significant change in fragmentation related to the thienyl moiety. |

| Phase II | |||

| Rotigotine-glucuronide | Glucuronidation | +176.032 Da | MS/MS spectrum will show a characteristic neutral loss of 176 Da (glucuronic acid). |

| Rotigotine-sulfate | Sulfation | +79.957 Da | MS/MS spectrum will show a characteristic neutral loss of 80 Da (SO₃). |

Conclusion

The identification of Rotigotine metabolites in human plasma and urine is a systematic process that relies on a deep understanding of its metabolic pathways and the application of advanced bioanalytical techniques. The primary metabolic route is extensive Phase II conjugation (sulfation and glucuronidation) of the parent drug, with a minor contribution from Phase I N-dealkylation followed by conjugation[6][8]. A robust workflow combining enzymatic hydrolysis, efficient sample extraction, and high-resolution LC-MS/MS analysis is critical for comprehensive metabolite profiling[1][18]. This guide provides the foundational knowledge and methodological framework for scientists to confidently undertake these essential studies in the development of Rotigotine and other xenobiotics.

References

-

Chen, X., et al. (2013). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. National Institutes of Health. [Link]

-

Cawello, W., et al. (2009). Absorption, disposition, metabolic fate, and elimination of the dopamine agonist rotigotine in man: administration by intravenous infusion or transdermal delivery. PubMed. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Rotigotine? Patsnap Synapse. [Link]

-

Chen, X., et al. (2014). Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects. PubMed. [Link]

-

PubChem. (n.d.). Rotigotine. National Center for Biotechnology Information. [Link]

-

LiverTox. (2017). Rotigotine. National Institutes of Health. [Link]

-

Cawello, W., et al. (2009). Absorption, Disposition, Metabolic Fate, and Elimination of the Dopamine Agonist Rotigotine in Man: Administration by Intravenous Infusion or Transdermal Delivery. ResearchGate. [Link]

-

Beattie, I. G., & Blake, T. J. (1987). Structure elucidation of drug metabolites using thermospray liquid chromatography-mass spectrometry. PubMed. [Link]

-

Chen, X., et al. (2014). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. ResearchGate. [Link]

-

Elshoff, J. P., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. PubMed Central. [Link]

-

Elshoff, J. P., et al. (2015). Metabolic pathway of rotigotine. Adapted with permission from Cawello et al.[25]. ResearchGate. [Link]

-

Elshoff, J. P., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. PubMed. [Link]

-

Cawello, W., et al. (2009). Absorption, Disposition, Metabolic Fate, and Elimination of the Dopamine Agonist Rotigotine in Man: Administration by Intravenous Infusion or Transdermal Delivery. Semantic Scholar. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Rotigotine (HMDB0015615). HMDB. [Link]

-

Chen, G., et al. (2016). Identification of the Human SULT Enzymes Involved in the Metabolism of Rotigotine. PubMed. [Link]

-

Fridén, M. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Uppsala University. [Link]

-

Metta, M., et al. (2006). Rotigotine transdermal system: a short review. PubMed Central. [Link]

-

Tozuka, Z., et al. (2003). Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap. PubMed. [Link]

-

Sreenivas, N., et al. (2015). A Stability indicating of Rotigotine in Bulk Drugs by HPLC Assay method. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Clarke, N., et al. (2001). Systematic LC/MS metabolite identification in drug discovery. ResearchGate. [Link]

-

Contin, M., et al. (2017). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. ResearchGate. [Link]

-

Contin, M., et al. (2017). Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease. PubMed. [Link]

-

de Souza, J., et al. (2024). Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization. PubMed. [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. [Link]

-

Elshoff, J. P., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. ResearchGate. [Link]

-

Ma, F., et al. (2016). Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson's disease and its evolution study. PubMed Central. [Link]

-

Al-Tannak, N. F., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [Link]

-

El-Ghorab, D. M., & El-Gazzar, M. G. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. [Link]

-

Creative Commons. (n.d.). Glucuronidation and Sulfonation. University of Washington. [Link]

-

Alemu, G. S., & Gutta, N. (2022). N-Dealkylation of Amines. MDPI. [Link]

-

El-Ghorab, D. M., & El-Gazzar, M. G. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Mechanism of N-dealkylation metabolism. ResearchGate. [Link]

Sources

- 1. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 3. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption, disposition, metabolic fate, and elimination of the dopamine agonist rotigotine in man: administration by intravenous infusion or transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rotigotine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. [PDF] Absorption, Disposition, Metabolic Fate, and Elimination of the Dopamine Agonist Rotigotine in Man: Administration by Intravenous Infusion or Transdermal Delivery | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification of the Human SULT Enzymes Involved in the Metabolism of Rotigotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]

- 16. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure elucidation of drug metabolites using thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uu.diva-portal.org [uu.diva-portal.org]

- 19. researchgate.net [researchgate.net]

- 20. Preparation and evaluation of rotigotine-loaded implant for the treatment of Parkinson’s disease and its evolution study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors and HRMS Through Q-Orbitrap and Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. taylorandfrancis.com [taylorandfrancis.com]

- 23. Strategy for structural elucidation of drugs and drug metabolites using (MS)n fragmentation in an electrospray ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. courses.washington.edu [courses.washington.edu]

An In-Depth Technical Guide to the Chemical and Physical Properties of Rotigotine

Introduction: The Significance of Rotigotine in Dopaminergic Therapy

Rotigotine is a non-ergoline dopamine agonist pivotal in the management of Parkinson's disease (PD) and Restless Legs Syndrome (RLS).[1] Its therapeutic efficacy is intrinsically linked to its unique chemical structure and complex physical properties. Unlike oral dopaminergic agents, Rotigotine is formulated as a once-daily transdermal patch, designed to provide a continuous and stable supply of the drug over 24 hours.[1][2] This delivery system aims to mimic the natural, continuous stimulation of dopamine receptors in the brain, a critical factor in managing the motor and non-motor symptoms of PD.[3]

However, the journey of Rotigotine from a promising molecule to a stable and effective therapeutic has been marked by significant challenges, most notably related to its solid-state chemistry. The unexpected appearance of a more stable, less soluble polymorphic form post-launch underscored the critical importance of a thorough and early characterization of the active pharmaceutical ingredient's (API) physicochemical properties. This guide, therefore, is designed for researchers, scientists, and drug development professionals, offering a deep dive into the core chemical and physical attributes of Rotigotine. We will not only present the data but also delve into the causality behind experimental choices and provide detailed methodologies for its comprehensive characterization.

Chemical Properties of Rotigotine: A Structural Overview

The chemical identity of Rotigotine underpins its pharmacological activity. A precise understanding of its structure, stereochemistry, and ionization constant (pKa) is fundamental for its synthesis, formulation, and interaction with biological systems.

Chemical Structure and Stereochemistry

Rotigotine is chemically designated as (6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol.[1] Its molecular formula is C₁₉H₂₅NOS, with a molar mass of 315.48 g·mol⁻¹.[2] The molecule features a tetralin moiety, a thiophene ring, and a propylamino side chain.

A critical aspect of Rotigotine's chemistry is its chirality. The molecule possesses a single chiral center at the C6 position of the tetralin ring. The pharmacologically active enantiomer is the (S)-enantiomer, also referred to as the levorotatory enantiomer.[4] The synthesis of Rotigotine must, therefore, be stereoselective to ensure the final API is predominantly the desired (S)-enantiomer, as the (R)-enantiomer is considered an impurity.[4]

Caption: Chemical Structure of Rotigotine.

Ionization Constant (pKa)

This protocol outlines a standard procedure for determining the pKa of a weakly basic compound like Rotigotine.

Instrumentation and Reagents:

-

Calibrated pH meter with a suitable electrode

-

Potentiometric titrator or a burette

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water

-

Co-solvent if required for initial dissolution (e.g., methanol or ethanol)

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of Rotigotine to prepare a solution with a concentration of approximately 1 mM. If Rotigotine's aqueous solubility is low, a co-solvent may be used for initial dissolution, ensuring the co-solvent percentage is kept to a minimum to reduce its effect on the pKa.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength, typically around 0.15 M.[5]

-

Initial pH Adjustment: Acidify the solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure the complete protonation of the amine group.[5]

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration past the equivalence point.

-